![molecular formula C14H17N3 B2659021 2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole CAS No. 2380184-56-3](/img/structure/B2659021.png)
2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole
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Description
The compound is a derivative of 2-Azabicyclo[2.2.1]heptane . The 2-Azabicyclo[2.2.1]heptane structure is a bicyclic compound (a molecule with two rings) that includes a nitrogen atom .
Synthesis Analysis
One method to synthesize related compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.1]heptane, a related compound, has been described . It is a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2-Azabicyclo[2.2.1]heptane have been described . It has an empirical formula of C6H11N and a molecular weight of 97.16 .Safety and Hazards
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-13-12(3-1)15-14(16-13)9-17-8-10-5-6-11(17)7-10/h1-4,10-11H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTBFRACHXJSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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